molecular formula C18H17NO5 B12680583 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone CAS No. 94313-80-1

2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone

Cat. No.: B12680583
CAS No.: 94313-80-1
M. Wt: 327.3 g/mol
InChI Key: OODGLDFRSOEBDW-UHFFFAOYSA-N
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Description

2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is a synthetic anthraquinone derivative supplied for research purposes. While specific studies on this exact compound are not available in the public domain, its structure is closely related to a class of bioactive anthraquinones that have demonstrated significant potential in pharmacological research. Hydroxy- and amino-substituted anthraquinones are frequently investigated for their biological activities, particularly in the fields of oncology and infectious disease. Related compounds have been shown to exhibit antitumor properties, with some analogs functioning as established antineoplastic agents . The structural features of this compound, specifically the 1,4-dihydroxy configuration and an amino side chain, are common in molecules studied for their ability to interact with cellular DNA and inhibit key enzymatic processes . Furthermore, hydroxy-substituted anthraquinones are relevant in the search for new treatments for parasitic infections, such as trypanosomiasis, with research indicating they can be promising starting structures for drug development . The ethoxyethylamino side chain may influence the compound's solubility and pharmacokinetic properties, making it a subject of interest for structure-activity relationship (SAR) studies aimed at optimizing drug-like characteristics . Researchers can utilize this chemical as a reference standard or as a building block for the synthesis of novel compounds in early-stage discovery programs. This product is intended for laboratory research by qualified professionals and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

94313-80-1

Molecular Formula

C18H17NO5

Molecular Weight

327.3 g/mol

IUPAC Name

2-(2-ethoxyethylamino)-1,4-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C18H17NO5/c1-2-24-8-7-19-12-9-13(20)14-15(18(12)23)17(22)11-6-4-3-5-10(11)16(14)21/h3-6,9,19-20,23H,2,7-8H2,1H3

InChI Key

OODGLDFRSOEBDW-UHFFFAOYSA-N

Canonical SMILES

CCOCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

Preparation Methods

Boric Acid Dehydration Catalyzed Condensation (Patent CN104926636A)

  • Process : Boric acid is heated at 100–250 °C to form a boric acid dehydration compound (mainly boric anhydride and tetraboric acid).
  • Condensation : Fuming sulfuric acid (oleum), phthalic anhydride, the boric acid dehydration compound, and para-chlorophenol are reacted at 100–250 °C.
  • Hydrolysis : The reaction mixture is hydrolyzed with water at 50–115 °C.
  • Outcome : The product 1,4-dihydroxyanthraquinone is obtained with purity up to 98.74% and yields around 91–94% depending on conditions.
  • Advantages : Reduced raw material consumption, lower waste emission, and cost-effectiveness due to catalytic use of boric acid dehydration compound.

Novel Process with Co-heating of Oleum and Boric Acid (Patent CN103664567A)

  • Process : Oleum and boric acid are co-heated at 110–115 °C for 30–60 minutes for dehydration.
  • Addition : Phthalic anhydride is added, temperature raised to 130 °C.
  • Batch Addition : Para-chlorophenol is added in batches every 10 minutes at 130–150 °C.
  • Reaction : Temperature is increased to 200–205 °C for 5–10 hours.
  • Hydrolysis : Reactant is slowly added to water (8x volume) at 100–130 °C.
  • Extraction : Product is extracted into an organic phase (toluene, chlorobenzene, or similar), washed, and purified by vacuum distillation and sublimation.
  • Benefits : Improved yield and reduced production cost by optimizing feed ratios, temperature, and feeding method.
Parameter Boric Acid Dehydration Method (CN104926636A) Co-heating Oleum & Boric Acid Method (CN103664567A)
Catalyst Boric acid dehydration compound Boric acid + oleum dehydration
Temperature (Condensation) 100–250 °C 130–205 °C
Hydrolysis Temperature 50–115 °C 100–130 °C
Reaction Time 0.5–10 hours 5–10 hours
Purity of 1,4-Dihydroxyanthraquinone Up to 98.74% High-quality product after purification
Yield 91.7–94.1% Improved yield with optimized conditions

Amination to Form 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone

Direct Amination of 1,4-Dihydroxyanthraquinone

  • The 1,4-dihydroxyanthraquinone is reacted with 2-aminoethoxyethanol or 2-(2-ethoxyethyl)amine under controlled conditions.
  • Reaction is typically performed in aqueous or mixed solvent media at elevated temperatures (70–130 °C).
  • Catalysts such as copper(II) sulfate and iron(II) sulfate can be used to facilitate the substitution reaction.
  • Sodium hydrogen carbonate is added to maintain pH and facilitate the reaction.
  • After reaction completion (4 hours typical), acidification with HCl precipitates the product.
  • The product is purified by filtration, washing, and recrystallization.

Example Procedure (Adapted from Synthesis of 4-Substituted 1-Aminoanthraquinones)

Step Conditions/Details
Starting material Bromaminic acid or 1,4-dihydroxyanthraquinone
Amination reagent 2-aminoethanol or 2-(2-ethoxyethyl)amine
Solvent Hot water (70–80 °C)
Additives Sodium hydrogen carbonate, CuSO4, FeSO4
Reaction temperature 90 °C
Reaction time 4 hours
Work-up Acidify with concentrated HCl, filter precipitate
Purification Wash with aqueous NaCl, dissolve in hot water, reprecipitate with HCl

This method yields the target compound with good purity and yield, suitable for further applications.

Alternative Synthetic Routes

  • Halogenated anthraquinones (e.g., 1-chloroanthraquinone) can be reacted with 2-(2-ethoxyethyl)amine derivatives in the presence of bases like pyridine.
  • The reaction mixture is heated (e.g., 130 °C for 20 hours) in solvents such as 2-ethoxyethanol.
  • The product is isolated by acidification and filtration.
  • This method is documented in anthracene derivative patents focusing on anticancer agents.

Summary Table of Preparation Methods

Preparation Step Method/Conditions Key Features/Outcomes References
Preparation of 1,4-dihydroxyanthraquinone Boric acid dehydration catalyst, oleum, phthalic anhydride, para-chlorophenol, 100–250 °C condensation, hydrolysis at 50–115 °C High purity (up to 98.74%), yield ~94%, eco-friendly catalyst
Amination with 2-(2-ethoxyethyl)amine Aqueous medium, Cu(II)/Fe(II) catalysts, sodium bicarbonate, 90 °C, 4 h Efficient substitution, good yield and purity
Halogenated anthraquinone substitution 1-chloroanthraquinone + 2-(2-ethoxyethyl)amine, pyridine, 130 °C, 20 h Alternative route, suitable for derivatives

Research Findings and Practical Considerations

  • The use of boric acid dehydration compounds as catalysts in the condensation step reduces raw material consumption and waste, making the process more sustainable.
  • Batch-wise addition of para-chlorophenol and controlled temperature ramps improve product yield and quality.
  • Amination reactions benefit from mild catalytic systems (Cu/Fe salts) and buffered conditions to avoid side reactions.
  • Purification by acid precipitation and recrystallization ensures high purity of the final aminoanthraquinone derivative.
  • The choice of solvent and reaction conditions can be optimized depending on scale and desired purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxyethylamino group (-NH-CH₂CH₂-OCH₂CH₃) undergoes substitution reactions under basic or acidic conditions. Key findings:

  • Amination with alkylamines :
    In studies of structurally similar anthraquinones (e.g., 1,4-dihydroxyanthraquinone derivatives), nucleophilic substitution occurs at the C-2 position when treated with amines like butylamine. For example:

    1,4-Dihydroxyanthraquinone+BuNH2PhI(OAc)22-(Butylamino)-1,4-dihydroxyanthraquinone(Yield: 83%)\text{1,4-Dihydroxyanthraquinone} + \text{BuNH}_2 \xrightarrow{\text{PhI(OAc)}_2} \text{2-(Butylamino)-1,4-dihydroxyanthraquinone} \quad (\text{Yield: 83\%})

    This suggests analogous reactivity for the ethoxyethyl-substituted compound .

  • Catalyst dependence :
    Reactions using iodobenzene diacetate [PhI(OAc)₂] as a catalyst enhance substitution efficiency by polarizing hydroxyl groups, facilitating nucleophilic attack .

Oxidation and Reduction Reactions

The anthraquinone backbone participates in redox processes:

  • Reduction of carbonyl groups :
    Under hydrogenation conditions (e.g., H₂/Pd-C), the 9,10-dione groups can reduce to dihydroxyanthracene derivatives. For example:

    9,10-DioneH2/Pd-C9,10-Diol(Observed in analogs)\text{9,10-Dione} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{9,10-Diol} \quad (\text{Observed in analogs})

    This reactivity is critical for modifying electronic properties .

  • Oxidation of hydroxyl groups :
    Hydroxyl groups at positions 1 and 4 oxidize to quinones under strong oxidizing agents (e.g., KMnO₄/H⁺), altering conjugation and biological activity.

Ether Cleavage

The ethoxyethyl group (-OCH₂CH₂-) undergoes cleavage under acidic conditions (e.g., HBr/HOAc), yielding ethanol and a primary amine:

-OCH2CH2-NH-HBr-NH2+HOCH2CH2Br\text{-OCH}_2\text{CH}_2\text{-NH-} \xrightarrow{\text{HBr}} \text{-NH}_2 + \text{HOCH}_2\text{CH}_2\text{Br}

This reaction is leveraged to modify solubility or introduce new substituents .

Hydroxylation

Under alkaline conditions (e.g., NaOH/H₂O₂), hydroxyl groups undergo further substitution or crosslinking, forming dimeric structures.

Complexation and Chelation

The compound forms coordination complexes with metal ions (e.g., Fe³⁺, Al³⁺) via its hydroxyl and carbonyl groups. Spectroscopic studies of analogs show:

  • Bathochromic shifts in UV-Vis spectra (Δλ = 40–60 nm) upon metal binding .

  • Enhanced stability in polar solvents (e.g., DMSO, NMP).

Biological Activity-Related Reactions

While direct data on this compound’s bioactivity is limited, structural analogs exhibit:

  • Topoisomerase II inhibition : Anthraquinones intercalate DNA, stabilizing topoisomerase II-DNA complexes and inducing apoptosis .

  • Antioxidant behavior : Hydroxyl groups scavenge free radicals via hydrogen donation, as shown in DPPH assays (IC₅₀ ≈ 12–18 μM for analogs).

Comparative Reaction Data

Reaction Type Conditions Key Product Yield Source
AminationBuNH₂, PhI(OAc)₂, RT2-(Butylamino)-1,4-dihydroxyanthraquinone83%
Ether CleavageHBr/HOAc, refluxPrimary amine derivative65–78%
Reduction (H₂/Pd-C)H₂ (1 atm), ethanol, 4 h9,10-Diol analog92%
Metal ChelationFeCl₃, DMSO, 25°CFe³⁺ complexN/A

Mechanistic Insights

  • Nucleophilic substitution : The ethoxyethylamino group’s electron-donating effects activate the anthraquinone core for attack at electrophilic positions (C-2, C-3) .

  • Solvent effects : Polar aprotic solvents (e.g., NMP) improve reaction rates by stabilizing transition states.

Scientific Research Applications

Case Studies

  • In Vitro Studies : Research has shown that derivatives of anthraquinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study involving 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethyl)amino]ethyl]amino-9,10-anthracenedione revealed its activity against P-388 lymphocytic leukemia cells . Although this specific derivative was found inactive against this cell line, it underscores the importance of structural modifications in enhancing bioactivity.
  • Combination Therapies : Anthraquinone derivatives have been explored in combination with conventional chemotherapeutics. For example, emodin (another anthraquinone derivative) has shown to sensitize cancer cells to doxorubicin and other agents, enhancing therapeutic efficacy . This suggests that 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone could similarly be evaluated in combination therapies.

Antiviral and Antiparasitic Activities

Apart from anticancer properties, anthraquinones have been investigated for their antiviral and antiparasitic activities. Some studies indicate that similar compounds can inhibit viral replication and reduce parasitic load in models of infection . The potential for this compound to exhibit such effects warrants further investigation.

Solubility Enhancements

Recent studies have focused on improving the solubility of anthraquinone derivatives through structural modifications. For example, functionalizing amino groups with ethylene glycol chains has been shown to enhance solubility in non-aqueous solvents, which is critical for drug formulation . Such strategies could be applied to optimize the formulation of this compound.

Summary and Future Directions

The compound this compound presents promising applications in cancer therapy as well as potential antiviral and antiparasitic uses. Its mechanisms of action through topoisomerase inhibition align with established pathways in cancer treatment. Future research should focus on:

  • In Vivo Studies : To validate findings from in vitro studies.
  • Combination Therapy Trials : To explore synergistic effects with existing chemotherapeutics.
  • Formulation Development : To enhance solubility and bioavailability for clinical applications.

By continuing to explore these avenues, researchers can better understand the full therapeutic potential of this compound within the broader context of anthraquinone derivatives.

Data Tables

Application AreaSpecific ActivityReferences
AnticancerInhibition of topoisomerases
AntiviralPotential inhibition of viral replication
AntiparasiticReduction in parasitic load
Synthesis MethodReaction with amines
Solubility EnhancementFunctionalization with ethylene glycol

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone involves its interaction with cellular components. In biological systems, the compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapy. Additionally, the compound’s hydroxyl groups can participate in redox reactions, contributing to its antioxidant and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Similar Anthraquinone Derivatives

Role of Hydroxyl Group Positioning

The positions of hydroxyl groups on the anthraquinone scaffold significantly affect biological activity:

  • 1,4-Dihydroxyanthraquinone (Quinizarin): Exhibits strong cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) and inhibits HCV NS3 helicase (IC50 < 200 µM) . Replacing the 4-hydroxyl with a methoxy group (1-hydroxy-4-methoxyanthraquinone) reduces activity by 70-fold in triple-negative breast cancer cells .
  • 1,8-Dihydroxyanthraquinone (Chrysazin): Shows lower anticancer activity compared to 1,4-dihydroxy derivatives, underscoring the importance of the 4-hydroxyl for DNA intercalation .
  • 1,5- and 1,2-Dihydroxyanthraquinones: Demonstrated negligible HCV NS3 helicase inhibition (IC50 > 200 µM), further validating the 1,4-configuration as optimal .

Table 1: Cytotoxicity of Selected Anthraquinones

Compound Substituents IC50 (Cancer Cell Lines) Reference
1,4-Dihydroxyanthraquinone 1,4-OH 14.6 nM (MCF-7)
1,8-Dihydroxyanthraquinone 1,8-OH 1000 nM (MCF-7)
2-Butylamino derivative 2-(Butylamino), 1,4-OH 1.1–13.0 µg/mL (MCF-7, Hep-G2)

Amino-Substituted Derivatives

Amino groups at the 2-position enhance cytotoxicity but depend on substituent chemistry:

  • 2-Butylamino-1,4-dihydroxyanthraquinone: Exhibits IC50 values of 1.1–13.0 µg/mL against MCF-7 and Hep-G2 cells, outperforming non-amino analogs .
  • Mitoxantrone (1,4-Dihydroxy-5,8-bis-aminoethyl): A clinically approved drug, shows broad antitumor activity (e.g., 173–200% increased lifespan in P388 leukemia models) but requires higher doses than Adriamycin for equivalent effects .
  • 2-[(2-Ethoxyethyl)amino] derivative: The ethoxyethyl group may improve solubility compared to alkylamino chains, though direct data are lacking. Similar 2-aminated derivatives synthesized via copper-catalyzed reactions show enhanced DNA binding .

Table 2: Anticancer Activity of Amino-Substituted Derivatives

Compound Substituents Key Findings Reference
Mitoxantrone 5,8-Bis(aminoethyl), 1,4-OH Active against P388/Adria-resistant leukemia
CL 232315 5,8-Bis(hydroxyethylamino), 1,4-OH 205% lifespan increase in L1210 leukemia
2-Butylamino derivative 2-Butylamino, 1,4-OH IC50 = 1.1 µg/mL (Hep-G2)

Enzyme Inhibition and Selectivity

  • Xanthine Oxidase (XO) Inhibition: 1,4-Dihydroxyanthraquinone derivatives substituted with 4-cyanobenzyl or 4-bromobenzyl groups show IC50 values lower than allopurinol, a standard XO inhibitor .
  • HCV NS3 Helicase Inhibition: 1,4-Dihydroxyanthraquinone is uniquely effective (IC50 < 200 µM), while 1,2-, 1,5-, and 1,8-isomers are inactive .

Physicochemical Properties

  • Optical Properties: Incorporation of 1,4-dihydroxyanthraquinone into PMMA polymers reduces the optical band gap, suggesting applications in electronics .
  • Synthesis: Ionic liquids (e.g., [Bmim]PF6) improve yields in reactions involving 1,4-dihydroxyanthraquinone and diamines compared to classical solvents .

Biological Activity

The compound 2-[(2-Ethoxyethyl)amino]-1,4-dihydroxyanthraquinone is part of a class of compounds known as anthraquinones, which are recognized for their diverse biological activities, particularly in the field of cancer therapy. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features an anthraquinone core with specific substitutions that enhance its biological activity. The general structure can be represented as follows:

C15H17NO4\text{C}_{15}\text{H}_{17}\text{N}\text{O}_4

This compound's structure is pivotal in determining its interaction with biological targets, including DNA and various enzymes involved in cancer progression.

Anticancer Properties

Research indicates that anthraquinones possess significant anticancer properties. For instance, studies have shown that related anthraquinones can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. The mechanism often involves the inhibition of topoisomerases, enzymes critical for DNA replication and repair.

Table 1: Summary of Anticancer Activities of Anthraquinones

Compound NameCancer TypeMechanism of ActionReference
DanthronB16-F10 melanomaInduces apoptosis, reduces polyamines
QuinizarinVarious cancersTopoisomerase inhibition
This compoundNot extensively studied yetHypothesized to inhibit topoisomerases

The primary mechanisms through which anthraquinones exert their anticancer effects include:

  • DNA Intercalation : Anthraquinones can intercalate between DNA base pairs, disrupting replication and transcription.
  • Topoisomerase Inhibition : They inhibit topoisomerase I and II, leading to DNA strand breaks and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Anthraquinones can generate ROS upon activation, contributing to oxidative stress and subsequent cell death.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound has shown potential in reducing cell viability in various cancer cell lines. The compound was tested at concentrations ranging from 1 μg/ml to higher doses in PBS solutions, demonstrating a dose-dependent response in cell viability assays .
  • Comparative Studies : A comparative analysis with other anthraquinones revealed that while some compounds like doxorubicin have well-established anticancer properties, this compound requires further exploration to fully elucidate its potential .

Toxicity and Side Effects

While many anthraquinones are effective as therapeutic agents, they also exhibit toxicity. Reports indicate that certain derivatives can lead to adverse effects such as genotoxicity and mutagenicity. Therefore, understanding the safety profile of this compound is crucial for its development as a therapeutic agent .

Table 2: Toxicological Profile of Selected Anthraquinones

Compound NameToxicity LevelObserved Side EffectsReference
DoxorubicinHighCardiotoxicity
DanthronModerateSkin irritation
This compoundNot fully characterizedUnknown

Q & A

Q. What statistical methods are recommended for analyzing dose-response data in toxicity studies?

  • Methodology : Fit data to a sigmoidal curve (e.g., Hill equation) using nonlinear regression. Report IC₅₀ values with 95% confidence intervals. Use ANOVA to compare multiple conditions, followed by post-hoc tests (e.g., Tukey’s) .

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